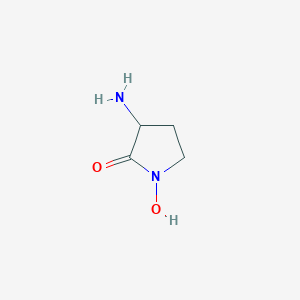

3-Amino-1-hydroxypyrrolidin-2-one

説明

Significance of Nitrogen-Containing Heterocycles in Chemical Science

Nitrogen-containing heterocycles are organic compounds that incorporate nitrogen atoms within a ring structure. wisdomlib.org These molecules are of paramount importance in chemical science, particularly in the field of medicinal chemistry, due to their widespread presence in natural products and synthetic drugs. wisdomlib.orgopenmedicinalchemistryjournal.commdpi.comnih.gov Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds contribute to their varied pharmacological activities. nih.gov In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle, highlighting their privileged status in drug design. openmedicinalchemistryjournal.commdpi.com These compounds can mimic natural metabolites and interact with biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. openmedicinalchemistryjournal.commdpi.comijsrtjournal.com

The Pyrrolidin-2-one Nucleus as a Prominent Framework in Research

The pyrrolidin-2-one, also known as a γ-lactam, is a five-membered heterocyclic scaffold that has garnered considerable attention in research. researchgate.netnih.gov This interest is driven by several key features of the pyrrolidinone ring: its three-dimensional structure due to sp³ hybridization, the presence of stereogenic centers which allows for stereochemical diversity, and its non-planar nature, often referred to as "pseudorotation". researchgate.netnih.govnih.gov These characteristics enable pyrrolidinone derivatives to effectively explore the pharmacophore space and interact with biological targets in a specific manner. researchgate.netnih.gov The pyrrolidinone nucleus is a core component of numerous bioactive molecules and serves as a versatile building block in the synthesis of complex chemical entities. lifechemicals.comfrontiersin.org Its derivatives have shown a wide array of biological activities, making them valuable in the development of new therapeutic agents. frontiersin.orgnih.gov

Research Context of 3-Amino-1-hydroxypyrrolidin-2-one within Substituted Pyrrolidinone Chemistry

Within the extensive family of substituted pyrrolidinones, this compound, also known by the code HA-966, stands out as a compound of significant interest, particularly in neuroscience research. rsc.orggoogleapis.com Its unique substitution pattern, featuring an amino group at the 3-position and a hydroxyl group at the 1-position (the nitrogen atom of the lactam), confers distinct chemical and pharmacological properties. The racemic mixture of this compound is known to exhibit varied biological actions. rsc.org

A crucial aspect of the research surrounding this compound is the investigation of its individual enantiomers, as they display different biological activities. rsc.orgbiocrick.com The (R)-(+)-enantiomer is recognized as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. biocrick.comguidetopharmacology.org This has spurred research into its potential neuroprotective effects. rsc.org Conversely, the (S)-(-)-enantiomer exhibits sedative properties. biocrick.comchemicalbook.com The synthesis and resolution of these enantiomers have been a key focus of chemical research to enable the separate evaluation of their biological profiles. rsc.orgrsc.org The study of this compound and its analogs has contributed to understanding the structure-activity relationships for compounds acting on the NMDA receptor.

Structure

3D Structure

特性

IUPAC Name |

3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905333 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-51-6 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-3-amino-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HA-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2JLV9220T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Amino 1 Hydroxypyrrolidin 2 One and Analogous Structures

Strategies for Racemic and Chiral Synthesis

The development of synthetic routes to both racemic and enantiomerically pure pyrrolidinones is crucial for the exploration of their structure-activity relationships. Chiral synthesis, in particular, is of high importance as the biological activity of these compounds is often dependent on their stereochemistry.

Lactamization Approaches

Lactamization, the intramolecular cyclization of an amino acid derivative, is a fundamental strategy for the formation of pyrrolidin-2-one rings. Recent advancements have focused on transition metal-catalyzed C-H activation to facilitate this transformation. For instance, a palladium(II)-catalyzed γ-C(sp³)-H lactamization of native amides derived from amino acids provides a direct route to γ-lactams. nih.gov This method utilizes a pyridone ligand and an environmentally benign oxidant, tert-butyl hydrogen peroxide (TBHP), to achieve the cyclization. nih.gov The reaction demonstrates good functional group tolerance and can be applied to the synthesis of various γ-lactams, isoindolinones, and 2-imidazolidinones. nih.gov

A key advantage of this approach is the use of readily available N-acyl amino acids, which serve as both the directing group and the cyclization partner. nih.gov The reaction conditions are typically mild, involving heating the substrate with a palladium catalyst, a ligand, a base, and an oxidant in a suitable solvent. nih.gov

| Catalyst System | Oxidant | Key Features | Reference |

| Pd(OAc)₂ / Pyridone Ligand | TBHP | Direct C-H activation, broad substrate scope | nih.gov |

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation. mdpi.com This method has a broad scope, accommodating various substituted anilines, benzylamines, and other primary amines. mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. The synthesis of substituted 3-hydroxy-3-pyrrolin-2-ones is often achieved through a three-component reaction of acylpyruvates, an aromatic aldehyde, and an amine. researchgate.net

Another notable MCR is the synthesis of densely functionalized 3-cyanopyrroles from the one-pot reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This reaction, catalyzed by acetic acid, proceeds with high atom efficiency and selectivity, yielding the desired products in good yields. mdpi.com While not directly producing 3-amino-1-hydroxypyrrolidin-2-one, these MCRs provide versatile pyrrole (B145914) and pyrrolinone intermediates that can be further elaborated.

The Asinger reaction and its variants represent another class of MCRs that can produce thiazolines, which can be precursors to functionalized pyrrolidines. mdpi.com Similarly, the Bucherer–Bergs reaction provides a pathway to hydantoins, which are structurally related to pyrrolidinones. mdpi.com

| Reaction Name | Components | Product Type | Reference |

| Acylpyruvate MCR | Acylpyruvate, Aldehyde, Amine | 3-Hydroxy-3-pyrrolin-2-one | researchgate.net |

| Cyanopyrrole Synthesis | α-Hydroxyketone, Oxoacetonitrile, Amine | 3-Cyanopyrrole | mdpi.com |

Stereoselective Synthesis of Pyrrolidin-2-ones and Pyrrolidines

The precise control of stereochemistry is paramount in the synthesis of pharmacologically relevant molecules. Several advanced strategies have been established to afford enantiomerically pure or enriched pyrrolidinone and pyrrolidine (B122466) derivatives.

Asymmetric catalysis represents a powerful tool for the enantioselective construction of chiral molecules. The Mannich reaction, which forms β-amino carbonyl compounds, is a key step in the synthesis of many nitrogen-containing heterocycles, including pyrrolidinones. nih.gov A notable advancement in this area is the use of dinuclear zinc catalysts, such as those derived from the ProPhenol ligand. nih.govbuu.ac.th

The Zn-ProPhenol catalyst system is formed by treating the ProPhenol ligand with an alkyl metal reagent like diethylzinc (B1219324) (Et₂Zn). nih.gov This self-assembles into a chiral dinuclear metal complex that possesses both a Lewis acidic site to activate an electrophile (like an imine) and a Brønsted basic site to deprotonate a pronucleophile (like an α-hydroxyketone). nih.gov This dual activation within a single chiral complex allows for highly organized transition states, leading to excellent stereocontrol in the formation of the carbon-carbon bond. nih.govbuu.ac.th

Research has demonstrated the efficacy of the Zn-ProPhenol catalyst in direct asymmetric Mannich-type reactions involving α-hydroxyketones and various imines. buu.ac.th For instance, the reaction of α-hydroxyacetophenones with N-Boc or N-Dpp protected imines can be finely tuned to yield either syn- or anti-β-amino alcohol products with high diastereoselectivity and enantioselectivity. buu.ac.th The stereochemical outcome can be influenced by the choice of protecting group on the imine and modifications to the ProPhenol ligand structure. nih.govbuu.ac.th For example, ProPhenol ligands with bulky groups like 4-biphenyl or 2-naphthyl have been shown to improve diastereoselectivity. nih.gov These β-amino alcohol products are versatile intermediates that can be cyclized to form the desired pyrrolidinone structures.

Table 1: Zn-ProPhenol-Catalyzed Asymmetric Mannich Reaction Findings

| Catalyst System | Nucleophile (Donor) | Electrophile (Imine) | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| (S,S)-ProPhenol/Et₂Zn | α-Hydroxy acetophenones | N-Dpp-imines | anti-β-Amino alcohol | High | High | buu.ac.th |

| (S,S)-ProPhenol/Et₂Zn | α-Hydroxy acetophenones | N-Boc-imines | syn-β-Amino alcohol | High | High | buu.ac.th |

| Zn-ProPhenol (1f)/Et₂Zn | α-Hydroxy acetophenones | o-Methoxyaryl imine | β-Amino carbonyl | Improved Stereocontrol | >90% ee | nih.gov |

| (S,S)-1h/Et₂Zn + Additive | 5H-Oxazolones | Boc-Imines | Mannich Adduct 19 | 97:3 | 95% ee | nih.gov |

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for complex target molecules. wikipedia.orgalgoreducation.com Amino acids are exemplary members of this pool, providing a rich source of stereocenters that can be incorporated into synthetic targets, thereby improving efficiency and avoiding challenging asymmetric steps or resolutions. wikipedia.orgnih.govbaranlab.org

Proline, a cyclic amino acid, is a common and logical precursor for the synthesis of pyrrolidine derivatives due to its inherent five-membered ring structure. mdpi.com For example, commercially available (2S,4R)-4-hydroxy-L-proline can be converted through a series of steps including esterification, oxidation, and reaction with a Grignard reagent to furnish highly substituted and stereochemically defined pyrrolidine-containing intermediates. mdpi.com

Other amino acids like lysine (B10760008) can also be employed. Through strategic C-H functionalization, such as enzymatic hydroxylation, a hydroxyl group can be installed onto the amino acid backbone. nih.gov This new functional group then acts as a handle for subsequent chemical transformations, including cyclization to form pyrrolidine rings. nih.gov This chemoenzymatic approach expands the utility of the amino acid chiral pool and enables concise syntheses of complex natural products containing pyrrolidine motifs. nih.gov

Table 2: Examples of Chiral Pool Synthesis Starting from Amino Acids

| Starting Amino Acid | Key Transformation | Resulting Scaffold/Intermediate | Target Molecule Class | Reference |

| (2S,4R)-4-Hydroxy-L-proline | Esterification, Oxidation, Grignard reaction | Substituted Pyrrolidine (Alcohol 58) | Pyrrolidine-containing drugs | mdpi.com |

| Lysine | Biocatalytic C-H hydroxylation | Hydroxylated lysine derivative | Pyrrolidine-containing peptides (e.g., Tambromycin) | nih.gov |

| D-Alanine | Gold-catalyzed cyclization | Substituted piperidine | Dendrobate Alkaloids | baranlab.org |

| L-Shikimic acid | Dehydrogenation, Transamination | L-phenylalanine | Amino acids | algoreducation.com |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. mdpi.com Specifically, the reaction between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene) provides a direct route to isoxazolidine (B1194047) rings, which can be subsequently converted to pyrrolidines. mdpi.comacs.orgnih.gov This method is highly valued for its ability to generate multiple new stereocenters in a single, often highly diastereoselective, step. mdpi.comacs.org

In a typical reaction, a nitrone reacts with an electron-deficient alkene. The stereochemical outcome is governed by frontier molecular orbital (FMO) theory, as well as steric and electronic factors of the reactants. mdpi.com This allows for predictable control over the relative stereochemistry of the newly formed ring. For example, the cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates has been shown to proceed with good selectivity to yield highly functionalized spiroisoxazolidines. nih.gov

A significant feature of some of these cycloadditions is their reversibility, which can be exploited to control the diastereoselectivity by adjusting reaction conditions like temperature. nih.gov The resulting isoxazolidine cycloadducts are versatile intermediates. The N-O bond within the isoxazolidine ring is readily cleaved under reductive conditions (e.g., using zinc powder in acetic acid), unmasking a 1,3-aminoalcohol, a direct precursor that can be cyclized to the corresponding pyrrolidine derivative. nih.gov This strategy has been successfully applied to the synthesis of complex alkaloid cores, such as the tetracyclic core of nakadomarin A. acs.orgnih.gov

Table 3: Research Findings on Diastereoselective 1,3-Dipolar Cycloadditions

| 1,3-Dipole | Dipolarophile | Key Feature | Product | Subsequent Transformation | Reference |

| Nitrone | Donor-acceptor cyclopropane (B1198618) | Homo [3+2] dipolar cycloaddition | Pyrrolidine | Synthesis of Nakadomarin A core | acs.orgnih.gov |

| Functionalized Nitrones | 2-(2-Oxoindoline-3-ylidene)acetates | Reversibility allows diastereoselectivity control | Spiroisoxazolidines | Reduction to 1,3-aminoalcohols or spirolactones | nih.gov |

| Azomethine Ylides | Various Alkenes | Catalytic asymmetric cycloaddition | Enantioselective Pyrrolidines | Access to diverse stereoisomers | rsc.org |

Green Chemistry Principles in Pyrrolidinone Synthesis

Modern synthetic chemistry increasingly prioritizes methods that are not only efficient but also environmentally sustainable. Green chemistry principles, such as the reduction of waste, elimination of hazardous solvents, and use of catalysts over stoichiometric reagents, are being integrated into the synthesis of pyrrolidinones.

A significant stride in green synthesis is the development of reactions that proceed under catalyst-free and solvent-free conditions. tandfonline.comtandfonline.com Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are particularly well-suited for this approach. tandfonline.comresearchgate.net These reactions embody principles of atom economy and step economy by minimizing intermediate isolation steps and reducing solvent and purification waste. tandfonline.com

An effective green protocol for synthesizing novel polysubstituted 2-pyrrolidinones involves the three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride. tandfonline.comtandfonline.com This reaction can be carried out simply by grinding the neat reactants together in a mortar at room temperature. tandfonline.comresearchgate.net This method completely avoids the use of solvents and catalysts, leading to significant environmental benefits. The reactions are often rapid, with completion times under 30 minutes, and produce the desired pyrrolidinone products in good to high yields (often 68–94%) with a simple workup procedure. tandfonline.comtandfonline.com Another example is the reductive amination of levulinic acid with anilines using HBpin as the reducing agent, which also proceeds under solvent- and catalyst-free conditions to yield N-substituted pyrrolidones. nih.govresearchgate.net

Table 4: Catalyst-Free and Solvent-Free Synthesis of Pyrrolidinones

| Reactants | Conditions | Reaction Time | Yield | Advantages | Reference |

| Primary amines, Alkyl acetoacetates, Maleic anhydride | Grinding, Room Temperature, Neat | ≤ 25 min | 68-94% | Environmentally friendly, simple workup, high atom economy | tandfonline.comtandfonline.comresearchgate.net |

| Levulinic acid, Anilines, HBpin | Neat | Not specified | Excellent | Avoids solvents and added catalysts, metal-free | nih.govresearchgate.net |

Mechanochemistry refers to chemical reactions induced by the direct absorption of mechanical energy, for instance, through grinding or milling. mdpi.combirmingham.ac.uk Ball milling, a technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy agitation, has emerged as a powerful green chemistry tool. mdpi.comirb.hr This method often allows reactions to proceed in the absence of solvents or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing waste and potential environmental impact. nih.govresearchgate.net

The application of ball milling promotes the synthesis of N-heterocycles by bringing reactants into close contact and providing the energy needed to overcome activation barriers. mdpi.com This technique is particularly effective for multicomponent reactions, such as the one-pot synthesis of various pyrazole (B372694) and pyrimidine (B1678525) derivatives. mdpi.com For example, the synthesis of 3,5-diphenyl-1H-pyrazoles has been achieved in excellent yields under solvent-free ball-milling conditions using sodium persulfate as an oxidant. mdpi.com The benefits include operational simplicity, reduced reaction times, high yields, and often a simpler workup compared to conventional solution-phase synthesis. mdpi.comnih.gov This methodology represents a sustainable and efficient alternative for constructing the pyrrolidinone core and other related heterocyclic structures. birmingham.ac.ukresearchgate.net

Table 5: Examples of Mechanochemical Synthesis of N-Heterocycles

| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |

| Ugi-Multicomponent Reaction | 2-Aminoazines, Aldehydes, Isonitriles | Solvent-free ball milling, Room Temp. | 3-Aminoimidazo[1,2-a]pyridine derivatives | Good functional group tolerance, excellent yields | mdpi.com |

| A³ Coupling | Aromatic aldehydes, Terminal alkynes, Anilines | High-speed vibration ball-milling, solvent-free | Chiral propargylamines | Excellent yields and enantiomeric excesses | nih.gov |

| Pyrazole Synthesis | Chalcones, Hydrazine hydrate | Solvent-free ball milling, Na₂S₂O₈ oxidant | 3,5-Diphenyl-1H-pyrazoles | Excellent yields, simple workup | mdpi.com |

| Biginelli Reaction | Ethyl acetoacetate, Aldehydes, Urea derivatives | Manual grinding or ball milling | 3,4-Dihydropyrimidin-2(1H)-ones | Well-studied mechanochemically, efficient | nih.gov |

Electrosynthesis via Kolbe Anodic Decarboxylation

A notably green and effective approach for the synthesis of functionalized pyrrolidinones is through electrosynthesis, specifically utilizing the Kolbe anodic decarboxylation. acs.orgorganic-chemistry.orgresearchgate.netgre.ac.uknih.gov This methodology involves an electrochemical oxidative decarboxylation of a carboxylic acid to generate a radical intermediate. researchgate.netwikipedia.org This is followed by a sequence of an intramolecular radical cyclization and a subsequent radical-radical cross-coupling to form the desired pyrrolidinone structure. acs.orggre.ac.uk This process is celebrated for being an environmentally friendly alternative to traditional redox reactions. gre.ac.uk

The reaction is typically conducted in an undivided cell with platinum electrodes. organic-chemistry.org Key parameters for optimizing this synthesis include maintaining a temperature between 10-20 °C, using methanol (B129727) as the solvent, and controlling the current density in the range of 25 to 37.5 mA/cm². gre.ac.uk The presence of a supporting electrolyte like potassium hydroxide (B78521) (KOH) is crucial to maintain basic conditions and prevent premature decarboxylation of the substrate. gre.ac.uk

A significant advantage of this electrochemical method is its broad functional group tolerance, with successful cyclizations occurring in the presence of esters, olefins, ketones, halogens, and amides. acs.orgresearchgate.net Furthermore, the method has been successfully adapted for diastereoselective synthesis by incorporating a chiral inductor group on the precursors, achieving high diastereomeric ratios (96:4). organic-chemistry.orgresearchgate.net

Table 1: Substrate Scope for Electrosynthesis of Functionalized Pyrrolidinones Conditions: Substrate (1 equiv), Co-acid (5 equiv), KOH (5 equiv), MeOH, Pt electrodes, 10-20 °C. Yields are isolated yields.

| N-Protecting Group | Co-Acid | Product | Yield (%) |

| Boc | Acetic Acid | 12a | 71% |

| Cbz | Acetic Acid | 12b | 68% |

| Boc | Propionic Acid | 12h | 65% |

| Cbz | Propionic Acid | 12j | 60% |

| Boc | Ethyl Potassium Malonate | 12e | 66% |

| Cbz | Monomethyl Hydrogen Succinate | 12f | 64% |

Data sourced from Org. Lett. 2020, 22, 1771-1775. gre.ac.uk

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful non-conventional energy source for promoting organic reactions, offering a green alternative to conventional heating. tandfonline.comyoutube.com The chemical effects of ultrasound, known as sonochemistry, stem from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. youtube.com This collapse generates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates. youtube.com

For the synthesis of pyrrolidinone derivatives, ultrasound has been shown to significantly improve reaction yields and drastically reduce reaction times. tandfonline.com In one notable example, the synthesis of 2-pyrrolidinon-3-olate derivatives catalyzed by Co₃O₄@SiO₂ nanocomposites saw reaction times plummet from 48 hours under conventional conditions to under 40 minutes with ultrasonic irradiation. tandfonline.com Concurrently, yields were improved by 10-25%. tandfonline.com The benefits of this technique are attributed to the synergistic effect of ultrasound, which provides an environmentally friendly and efficient pathway. tandfonline.com This method has also been successfully applied to the synthesis of novel spiropyrrolidines and pyrrolizidines, again demonstrating improved rates and yields. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of 2-Pyrrolidinon-3-olates

| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasound Method (Time, min) | Ultrasound Method (Yield, %) |

| 5a | 48 | 70 | 35 | 95 |

| 5b | 48 | 72 | 30 | 92 |

| 5c | 48 | 68 | 40 | 89 |

| 5d | 48 | 75 | 35 | 94 |

| 5e | 48 | 65 | 38 | 85 |

Data sourced from Taylor & Francis Online. tandfonline.com

Solid-Phase Organic Synthesis of Pyrrolidinone Scaffolds

Solid-phase organic synthesis (SPOS) represents a cornerstone strategy for the rapid generation of compound libraries for drug discovery. nih.govacs.org This approach has been effectively applied to the synthesis of N-substituted pyrrolidinone scaffolds, which are recognized as attractive drug templates. acs.orgacs.org

A prominent method involves utilizing resin-bound glutamic acid as a bifunctional starting material. nih.govacs.org The synthesis proceeds via a multi-component reaction (MCR), specifically the Ugi four-component reaction (U-4CR). nih.govnih.gov The U-4CR combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide in a single step to produce complex molecules. acs.org When integrated with SPOS, the Ugi reaction becomes a powerful tool for creating large collections of diverse pyrrolidinone derivatives in a short reaction sequence. nih.gov

The process typically begins with the coupling of L-Fmoc-Glu(tBu)-OH to a suitable resin, such as MBHA resin. nih.govacs.org Following this, the resin-bound substrate is subjected to the Ugi reaction with various ketones and isocyanides. acs.org The reactions generally proceed smoothly, yielding the desired N-substituted pyrrolidinone products in high yields and purity after cleavage from the resin. nih.govacs.org This methodology has been successfully used to create libraries of enantiopure N-substituted pyrrolidinones tethered to other biologically relevant heterocycles like piperidine. acs.orgnih.gov

Table 3: Solid-Phase Ugi Synthesis of Substituted Pyrrolidinones Starting material: Polymer-supported glutamic acid. Yields are relative to the initial loading of the resin.

| Ketone | Isocyanide | Product | Yield (%) |

| Cyclohexanone | Benzyl Isocyanide | 4a | 92 |

| Cyclopentanone | Benzyl Isocyanide | 4b | 90 |

| Acetone | Benzyl Isocyanide | 4c | 88 |

| Cyclohexanone | Cyclohexyl Isocyanide | 4d | 95 |

| Cyclopentanone | Cyclohexyl Isocyanide | 4e | 93 |

Data sourced from ACS Combinatorial Science. acs.org

Chemo- and Regioselective Synthesis of Pyrrolidinone Analogs

Achieving chemo- and regioselectivity is paramount in modern organic synthesis for constructing complex molecular architectures with precision. Several advanced strategies have been developed for the selective synthesis of functionalized pyrrolidinone analogs.

One innovative, metal-free approach is a domino sequence featuring a Smiles-Truce rearrangement. nih.gov This one-pot process involves the reaction of arylsulfonamides with cyclopropane diesters. acs.org The cascade is initiated by the nucleophilic ring-opening of the cyclopropane, followed by a 6-exo-trig Smiles-Truce aryl transfer, and culminates in lactam formation to yield α-arylated pyrrolidinones. nih.gov This method is operationally simple and provides access to valuable pharmacophore structures from commercially available starting materials. acs.org

Another powerful technique is the [3+2] cycloaddition (Huisgen reaction), which can be performed under microwave irradiation for enhanced efficiency. mdpi.comresearchgate.net This method has been used for the chemo- and regioselective synthesis of novel spiro[pyrrolidine-2,3′-oxindoles] from substituted isatins, α-amino acids, and (E)-2-aryl-1-nitroethenes. mdpi.com The high regioselectivity observed is dictated by the superior stability of one of the possible transition states, which minimizes steric interactions. nih.gov This strategy allows for the creation of highly functionalized and stereochemically complex spiro-pyrrolidine systems. mdpi.comnih.gov

Table 4: Chemo- and Regioselective Synthesis of Pyrrolidinones via Smiles-Truce Cascade Conditions: Arylsulfonamide (1 equiv), Cyclopropane diester (1.2 equiv), Cs₂CO₃, DMF, 70 °C. Yields are isolated yields.

| Migrating Arene | Product | Yield (%) |

| 4-nitrophenyl | 3a | 75% |

| 2-nitrophenyl | 3b | 68% |

| 2-methoxy-4-nitrophenyl | 3c | 81% |

| 2-chloro-4-nitrophenyl | 3d | 74% |

| Pyridin-3-yl (nitro-activated) | 3s | 65% |

Data sourced from Organic Letters 2023, 25, 35, 6633–6637. acs.org

Mechanistic Investigations and Reactivity of 3 Amino 1 Hydroxypyrrolidin 2 One and Derivatives

Reaction Mechanism Elucidation

The reaction mechanisms involving 3-Amino-1-hydroxypyrrolidin-2-one and its derivatives are multifaceted, often involving the interplay of its various functional groups. The hydroxamic acid group, for instance, can exist in two tautomeric forms: the N-hydroxy amide and the hydroximic acid form. nih.govallresearchjournal.com This tautomerism can influence the compound's reactivity in different chemical environments. In acidic conditions, the keto form is predominant, while the enol form is more prevalent in basic media. mdpi.com

The initial step in many reactions, such as the multicomponent synthesis of related γ-lactam derivatives, often involves the formation of imine and enamine intermediates. nih.gov For instance, the reaction of amines with aldehydes and acetylene (B1199291) dicarboxylates proceeds through an acid-promoted Mannich reaction to form an intermediate that subsequently undergoes intramolecular cyclization to yield the γ-lactam ring. nih.gov The mechanism for the formation of γ-lactams can also involve the generation of a zwitterionic enolate from a cycloanhydride, which is stabilized by delocalization of the negative charge. impactfactor.org

Functional Group Transformations

The presence of an amino group, a hydroxyl group on the nitrogen, and a carbonyl group allows for a range of functional group transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The oxidation of the N-hydroxy group in this compound and related N-hydroxypyrrolidinones can lead to the formation of the corresponding imide. A systematic study on the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) to the corresponding phthalimides has been conducted using various oxidants. nih.gov Nickel peroxide (NiO2), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX) have all been shown to effectively mediate this transformation. nih.gov Optimal conversion with freshly prepared NiO2 was achieved in refluxing toluene, while PCC and IBX required shorter reaction times but more extensive purification. nih.gov

The following table summarizes the conditions for the oxidation of a representative hydroxylactam:

| Oxidant | Equivalents | Solvent | Temperature | Time (h) |

| NiO₂ | 50 | Toluene | Reflux | 5-32 |

| PCC/Silica gel | 3 | Dichloromethane | Room Temp. | 1-3 |

| IBX | 3 | Acetonitrile | 80 °C | 1-3 |

Table based on data from a study on the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones. nih.gov

Reduction Reactions

The reduction of the carbonyl group in the pyrrolidinone ring can lead to the formation of the corresponding pyrrolidine (B122466). The reduction of a related compound, germacrone, to (E,E)-8-hydroxygermacrene B was achieved using sodium borohydride (B1222165) (NaBH4) at low temperatures. nih.gov While specific conditions for the reduction of this compound are not detailed in the provided search results, general methods for the reduction of lactams to the corresponding cyclic amines are well-established and often employ strong reducing agents like lithium aluminum hydride.

Substitution Reactions

The amino group at the 3-position is a key site for substitution reactions. The synthesis of 3-substituted prolines, which are structurally related, has been achieved through various methods, including the reaction of organometallic reagents with 2,3-didehydroprolinate derivatives. nih.gov The cyclic organozinc intermediates in the synthesis of substituted prolines can react with a range of electrophiles. nih.gov Additionally, the synthesis of chiral 3-hydroxypyrrolidine derivatives can involve an optional N-derivatization step where the pyrrolidine nitrogen attacks a suitable electrophile. google.com

Stereochemical Aspects of Transformations

The stereochemistry at the C3 position of the pyrrolidinone ring plays a crucial role in the outcome of its transformations. The synthesis of highly substituted pyrrolidine-2,3-diones from 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones via a Claisen rearrangement proceeds with high diastereoselectivity. nih.gov The allyl group preferentially approaches from the less hindered face of the molecule. nih.gov

The stereoselective synthesis of pyrrolidine derivatives is a significant area of research. mdpi.com Methods are often classified based on whether they start with a pre-existing pyrrolidine ring or involve the cyclization of an acyclic precursor. mdpi.com The synthesis of chiral 3-hydroxypyrrolidine compounds with high optical purity has been achieved through processes that involve the reduction of a nitrile group and in-situ intramolecular cyclization. google.com

Stability and Interconversion Studies of Pyrrolidinone Systems

The stability of the pyrrolidinone ring is a key factor in its chemistry. The hydroxamic acid moiety within the this compound structure can undergo ring-chain tautomerism, existing in equilibrium between the cyclic hydroxylactam form and an open-chain amino acid form. rsc.org In many cases, the cyclic tautomer is the predominant species. rsc.org

Hydroxamic acids, in general, exhibit keto-enol tautomerism, with the keto form being more stable in acidic solutions and the enol form in alkaline media. mdpi.com They can also exist as Z and E isomers, with the Z-form often being stabilized by intramolecular hydrogen bonds. mdpi.com The stability and interconversion of these forms are influenced by factors such as solvent and pH. mdpi.com

Site-Specific Reactivity of the Pyrrolidinone Ring (e.g., N, C2, C3, C4, C5)

The reactivity of the this compound ring is dictated by the interplay of its functional groups: the lactam (a cyclic amide), the N-hydroxyl group, and the C3-amino group. Each position on the pyrrolidinone core exhibits distinct reactivity.

The pyrrolidine scaffold is a crucial building block in organic synthesis and is characteristic of many ligands and organocatalysts. mdpi.com The introduction of different groups on the pyrrolidine ring can significantly modify its conformational and catalytic behavior. mdpi.com

N1 (Nitrogen): The nitrogen atom, being part of a lactam, is generally less nucleophilic than a typical amine due to the resonance delocalization of its lone pair with the adjacent carbonyl group. The presence of the hydroxyl group on this nitrogen (an N-hydroxy lactam or hydroxamic acid) further modifies its reactivity. It can act as a proton donor from the hydroxyl group or as a site for coordination with metal ions. Alkylation or acylation at this position would compete with reactions at the C3-amino group.

C2 (Carbonyl Carbon): The C2 carbon is an electrophilic center characteristic of amides. It is susceptible to nucleophilic attack, which could lead to ring-opening of the lactam. The reactivity of this carbonyl is generally lower than that of a ketone or aldehyde. However, under strong acidic or basic conditions with potent nucleophiles, cleavage of the amide bond can occur.

C3 (Alpha-Carbon to Carbonyl): The C3 position is activated by the adjacent carbonyl group, making the C3-proton acidic and susceptible to deprotonation by a suitable base to form an enolate or its equivalent. The presence of the amino group at this position, however, significantly influences this reactivity. The amino group itself is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and formation of Schiff bases. Its presence may also direct stereoselective reactions at this center.

C5: The C5 position is adjacent to the ring nitrogen. This position can be involved in reactions such as oxidation or elimination, depending on the nature of any substituents. In the context of organocatalysis involving proline derivatives, substituents at C2 and C5 are known to be critical for controlling stereoselectivity. ub.edu

The reactivity at these sites can be strategically exploited for the synthesis of more complex molecules and for the design of novel catalysts. For instance, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield chiral C2- or C3-alkylated pyrrolidines depending on the catalyst system used. organic-chemistry.org

Iminium Ion Chemistry and Exchange Equilibria in Pyrrolidine Derivatives

Iminium ions are key intermediates in reactions catalyzed by secondary amines, such as pyrrolidine derivatives. nih.govacs.org These reactions often require catalytic amounts of an acid to facilitate the formation of the iminium salt from the reaction of the secondary amine with a carbonyl compound. nih.govacs.org

The formation of an iminium ion from a pyrrolidine derivative and a carbonyl compound is a reversible process. The position of the equilibrium depends on the relative stability of the reactants and products. Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the stability of various pyrrolidine-derived iminium ions and the thermodynamics of their exchange with different carbonyl compounds. nih.govacs.org

These studies often involve calculating the energies for exchange equilibria, such as the one shown below:

R–CH=O + CH₂=CH–CH=N⁺R₂* ⇌ R–CH=N⁺R₂* + CH₂=CH–CH=O nih.govnih.gov

The relative energies from these calculations can predict which iminium species will be predominantly formed when a secondary amine is in the presence of multiple carbonyl groups. acs.org For catalytic reactions like Michael additions to proceed efficiently, the iminium ion of the starting material should be readily formed, and the iminium ion of the product adduct must be more prone to hydrolysis to release the catalyst and the final product. nih.govacs.org

Computational studies on the stability of pyrrolidine-derived iminium ions have shown that conjugation significantly stabilizes the iminium ion. nih.govacs.org For instance, adding a double bond to the conjugated system results in a relative stabilization of approximately 3.5 kcal/mol. nih.govacs.org

The relative stability of iminium ions derived from pyrrolidine and various carbonyl compounds has been computationally examined. The table below presents the relative energies (ΔG°, kcal/mol) for the exchange equilibria between different carbonyl compounds and their corresponding pyrrolidinium (B1226570) ions, with the propenal/N-propenylidenepyrrolidinium ion pair used as a reference. A more negative value indicates that the iminium ion is more stable relative to the reference.

| Carbonyl Compound | Iminium Ion | ΔG° (kcal/mol) in gas phase | ΔG° (kcal/mol) in water |

| Propenal | N-Propenylidenepyrrolidinium ion | 0.0 | 0.0 |

| 2-Cyclohexenone | N-(Cyclohex-2-en-1-ylidene)pyrrolidinium ion | -1.7 | -0.9 |

| 3-Vinyl-2-cyclohexenone | N-(3-Vinylcyclohex-2-en-1-ylidene)pyrrolidinium ion | -4.4 | -2.1 |

| Cinnamaldehyde | N-(3-Phenylprop-2-en-1-ylidene)pyrrolidinium ion | -5.0 | -2.6 |

Data adapted from computational studies on pyrrolidine-derived iminium ions. researchgate.net

These data illustrate that increased conjugation in the carbonyl compound leads to a more stable iminium ion. researchgate.net This understanding of iminium ion stability and exchange equilibria is crucial for predicting reactivity and designing efficient organocatalytic systems based on pyrrolidine scaffolds. nih.gov While these studies provide a framework for understanding the behavior of this compound, specific experimental or computational data for this particular compound would be needed for precise predictions.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific, in-depth DFT studies on 3-Amino-1-hydroxypyrrolidin-2-one are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to related pyrrolidinone structures. For instance, computational studies on the simpler 2-pyrrolidone molecule have utilized DFT to analyze its monomeric and dimeric forms, elucidating the nature of intermolecular hydrogen bonds, thermodynamic parameters, and charge transfer processes. nih.govacs.org Such studies typically employ various DFT functionals and basis sets to achieve a balance between computational cost and accuracy. nih.govacs.org

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations. This HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For derivatives of pyrrolidone, MEP studies help in understanding intermolecular interactions, such as hydrogen bonding. In a DFT study of 2-pyrrolidone dimers, the analysis of MEP would reveal the electrostatic complementarity that drives the formation of hydrogen-bonded complexes. nih.govacs.org For this compound, an MEP analysis would highlight the electrostatic characteristics of the amino and hydroxyl groups, which are crucial for its biological activity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. Such studies are particularly important for understanding how a ligand like this compound might adapt its shape to fit into a biological target like a receptor binding site.

While specific MD simulation studies for this compound are not widely published, conformational analysis has been a key aspect of understanding its activity. It has been suggested that the biological recognition of this compound at the glycine (B1666218) receptor requires the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring. This highlights the importance of considering multiple conformations when studying its biological interactions.

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational methods are powerful tools for mapping out reaction mechanisms, identifying transition states, and calculating activation energies. This information is vital for understanding how a molecule is synthesized and how it might be metabolized.

For this compound, computational studies could elucidate the mechanisms of its synthesis or degradation. For instance, the hydroxyl group is known to be able to stabilize transition states in substitution reactions through intramolecular hydrogen bonding. Theoretical calculations could quantify the energetic advantage of such interactions and provide a detailed picture of the reaction coordinate.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. frontiersin.org

QSAR studies have been conducted on various classes of pyrrolidin-2-one derivatives to understand the structural requirements for their biological activities. frontiersin.org For example, a 3D-QSAR study on pyrrolidine (B122466) derivatives as neuraminidase inhibitors revealed that hydrogen bonding and electrostatic factors were major contributors to their inhibitory activity. mdpi.com Another study on NR2B-selective NMDA receptor antagonists, a class to which this compound belongs, used CoMFA and CoMSIA models to show that steric, electrostatic, and hydrogen bond acceptor fields are key for analgesic activity. mdpi.com These models help in designing new derivatives with potentially improved potency and selectivity.

In Silico Prediction of Biological Activity (e.g., PASS Software, Molecular Docking)

In silico tools are widely used to predict the biological activity spectrum of a compound and to visualize its binding mode at a molecular target.

PASS (Prediction of Activity Spectra for Substances) Software can be used to predict a wide range of biological activities based on the structure of a compound. For instance, a PASS prediction for N-(2,2,2-trichloro-1-hydroxyethyl)alkenyl- and -alkylarylcarboxamides was used to identify potential anticonvulsants. reddit.com A similar prediction for this compound would likely indicate its known activities, such as being an NMDA receptor antagonist.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies have been crucial in understanding the interaction of this compound with the NMDA receptor. It is known that the (R)-(+)-enantiomer of this compound is a selective antagonist at the glycine modulatory site of the NMDA receptor. nih.gov

Docking studies can rationalize this stereoselectivity by showing how the (R)-(+)-enantiomer fits more favorably into the glycine binding site compared to the (S)-(-)-enantiomer. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking of antagonists into the glycine binding site of the NMDA receptor (PDB: 4NF4) can show the alignment of the ligand with key residues. researchgate.net

The table below summarizes some of the experimentally determined biological data for the enantiomers of this compound, which are used to validate and inform in silico models.

| Compound/Enantiomer | Assay | Target | Activity (IC50/ED50) |

| (R)-(+)-HA-966 | Radioligand Binding | [3H]glycine binding site (rat cerebral cortex) | 12.5 µM (IC50) nih.gov |

| (S)-(-)-HA-966 | Radioligand Binding | [3H]glycine binding site (rat cerebral cortex) | 339 µM (IC50) nih.gov |

| (R)-(+)-HA-966 | Electrophysiology | Glycine-potentiated NMDA responses (cultured cortical neurons) | 13 µM (IC50) nih.gov |

| (S)-(-)-HA-966 | Electrophysiology | Glycine-potentiated NMDA responses (cultured cortical neurons) | 708 µM (IC50) nih.gov |

| (R)-(+)-HA-966 | In Vivo Anticonvulsant | Sound-induced seizures (mice) | 52.6 mg/kg (ED50, i.p.) nih.gov |

| (R)-(+)-HA-966 | In Vivo Anticonvulsant | NMDLA-induced seizures (mice) | 900 mg/kg (ED50, i.v.) nih.gov |

These computational and theoretical studies, while not always available in extensive detail specifically for this compound, provide a powerful framework for understanding its chemical properties and biological actions. By integrating these in silico approaches with experimental data, a more complete picture of this important compound emerges.

Solvent Effects on Molecular Stability and Reactivity

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific advanced computational or theoretical studies focusing on the solvent effects on the molecular stability and reactivity of this compound.

Theoretical studies on analogous or related heterocyclic compounds demonstrate the significant impact of solvent polarity and hydrogen bonding capabilities on molecular conformations, tautomeric equilibria, and the energy barriers of reaction pathways. For instance, studies on other amino-substituted cyclic amides often reveal that polar protic solvents can stabilize charged intermediates and transition states, thereby affecting reactivity. Similarly, the stability of different tautomers can be highly dependent on the dielectric constant of the surrounding medium.

However, without specific research on this compound, any discussion of solvent effects would be speculative and not based on the detailed, compound-specific research findings required for this article. The generation of scientifically accurate data tables and in-depth analysis for this particular molecule is therefore not possible at this time. Further experimental and computational research is needed to elucidate the role of solvents in modulating the chemical behavior of this compound.

Spectroscopic and Chromatographic Methodologies for Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Amino-1-hydroxypyrrolidin-2-one. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like ROESY, provides unambiguous evidence of its chemical framework and stereochemical details.

¹H NMR spectra are used to identify the hydrogen atoms within the molecule. For a related compound, 1-benzyloxy-4-methylpyrrolidin-2,3-dione, which exists in its enol tautomeric form in a CDCl₃ solution, the proton signals were observed at δ 7.3-7.5 (5H, m, Ph), 5.01 (2H, s, OCH₂), 3.61 (2H, q, J = 0.9 Hz, NCH₂), and 1.81 (3H, t, J = 0.9 Hz, CH₃) googleapis.com. In another example, for 3-amino-4-ethyl-1-hydroxypyrrolidin-2-one in D₂O, the proton chemical shifts were recorded at δ 3.82 (1H, d, J=8.0 Hz, CHN), 3.69 (1H, dd, J=7.3 and 10.0 Hz, NCHₐHₑ), 3.38 (1H, dd, J=4.8 and 10.0 Hz, NCHₐHₑ), 2.45-2.55 (1H, m, CHCH₂), 1.5-1.6 and 1.3-1.4 (2H, m, CH₂CH₃), and 0.96 (3H, t, J=7.3 Hz, CH₃) googleapis.com. These values help in assigning the protons to their respective positions on the pyrrolidinone ring.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbonyl carbon atoms are particularly informative. Long-range ¹³C,¹H coupling constants can be used to differentiate between E/Z isomers in related structures researchgate.net.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry. For instance, studies on substituted derivatives have shown that the 3-amino group prefers a pseudoaxial conformation for optimal receptor binding researchgate.net. This conformational preference, which is energetically less favored, is vital for its biological activity researchgate.net.

| Technique | Observed Data (Illustrative for related compounds) | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton. | Provides a map of the proton environment and their connectivity. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom. | Reveals the carbon framework of the molecule. |

| 2D ROESY | Through-space correlations between protons. | Determines the 3D structure and relative stereochemistry. |

Mass Spectrometry (MS, LC-MS/MS, GC-MS, MALDI, ESI)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex matrices.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for this compound, often in positive mode (ESI+), to yield the protonated molecule [M+H]⁺ . For instance, in the analysis of a related compound, 1-benzyloxy-4-methylpyrrolidin-2,3-dione, the [M+H]⁺ ion was detected using chemical ionization (CI) with isobutane (B21531) googleapis.com. The molecular weight of this compound is 116.12 g/mol nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of the compound in biological samples kcl.ac.uk. This method involves separating the compound using liquid chromatography and then fragmenting the parent ion to produce specific daughter ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity. For example, a typical LC-MS/MS method might use a C18 or a phenyl column with a mobile phase consisting of a water/acetonitrile gradient containing a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) kcl.ac.uk. Fragment analysis by mass spectrometry is also used to confirm the structure of related compounds google.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging has been employed to study the distribution of chemically modified small-molecule metabolites, including amino compounds, in tissue sections researchgate.net.

| Technique | Ionization Method | Typical Observation | Application |

|---|---|---|---|

| MS | ESI, CI | [M+H]⁺ ion | Molecular weight confirmation googleapis.com |

| LC-MS/MS | ESI | Specific MRM transitions (e.g., parent ion → fragment ion) | Quantification in biological matrices researchgate.netkcl.ac.uk |

| MALDI | MALDI | Spatially resolved molecular ions | Imaging of metabolites in tissues researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key functional groups include the N-H bonds of the amino group, the O-H bond of the hydroxyl group, and the C=O bond of the lactam ring. This technique is valuable for confirming the presence of these groups and thus verifying the compound's structure google.com.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H stretch (Amine) | ~3300-3500 |

| O-H stretch (Hydroxyl) | ~3200-3600 (broad) |

| C=O stretch (Lactam) | ~1650-1700 |

| C-N stretch | ~1000-1250 |

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₄H₈N₂O₂) to confirm the empirical formula and assess the purity of the sample.

| Element | Molecular Formula | Theoretical Percentage | Experimental Percentage |

|---|---|---|---|

| Carbon (C) | C₄H₈N₂O₂ | 41.37% | To be determined experimentally and compared for purity assessment. |

| Hydrogen (H) | 6.94% | ||

| Nitrogen (N) | 24.12% |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration nih.govnih.gov. This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions. For chiral molecules like this compound, this method is invaluable for unambiguously assigning the stereochemistry (R/S configuration) at the chiral centers, which is critical for its biological activity researchgate.net. The crystal structure of related compounds has been resolved, confirming the importance of substrate specificity and ligand orientation for biological function ebin.pub.

Chromatographic Separation Techniques (e.g., TLC, HPLC, HILIC, UHPLC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound.

Thin-Layer Chromatography (TLC) is often used for rapid qualitative analysis and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and quantitative analysis of this compound. Purity is often validated using C18 columns with gradient elution . Chiral HPLC methods are specifically employed to separate the enantiomers and assess enantiomeric purity .

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC. UHPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), are used for high-throughput analysis in complex biological matrices kcl.ac.uk. An Acquity UPLC BEH Phenyl column has been used for the separation of related compounds kcl.ac.uk.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like this compound that are poorly retained on traditional reversed-phase (C18) columns.

Specialized Amino Acid Analysis Methodologies (e.g., Ninhydrin-Based, Derivatization-Based)

As a non-proteinogenic amino acid derivative, specialized methods are required for the analysis of this compound.

Ninhydrin-Based Methods: The primary amino group in the molecule can react with ninhydrin (B49086) to produce a deep purple color (Ruhemann's purple), which can be quantified spectrophotometrically. This classic method is often used for the detection of amino acids.

Derivatization-Based Methods: To improve chromatographic properties (e.g., volatility for Gas Chromatography) or detection sensitivity (e.g., fluorescence for HPLC), the amino and/or hydroxyl groups can be chemically modified with a derivatizing agent. For example, derivatization to form a trimethylsilyl (B98337) derivative allows for analysis by GC-MS google.com. This approach is crucial for accurate quantification, especially at low concentrations in biological fluids.

Research Applications in Medicinal Chemistry and Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthons in Organic Synthesis

The stereochemistry of a drug molecule is critical to its pharmacological activity. 3-Amino-1-hydroxypyrrolidin-2-one serves as a vital chiral building block, providing a stereochemically defined framework for the synthesis of complex molecules. Its chiral variants are crucial for stereoselective drug design. researchgate.net Enantiomerically pure forms, such as (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, are available and utilized in synthetic pathways to ensure the desired spatial orientation of functional groups in the final product. nih.gov

The pyrrolidinone ring is a key intermediate in the synthesis of a variety of chiral medicines, including antibiotics and analgesics. researchgate.net The synthesis of optically active 7-(3-hydroxypyrrolidin-1-yl)quinolones, for example, has shown that the stereochemistry of the pyrrolidine (B122466) moiety significantly influences antibacterial potency. rsc.org Specifically, the (S)-enantiomer often confers superior activity. The use of such chiral synthons allows for the preparation of conformationally restricted analogues of bioactive peptides and other complex natural products, which is essential for studying structure-activity relationships (SAR). nih.gov For instance, enantioselective syntheses of (S)- and (R)-3-hydroxypyrrolidin-2-ones have been achieved via enzymatic reductions, highlighting the importance of these structures as precursors for new potential HIV protease inhibitors. nih.gov

Scaffold for Novel Drug Candidate Design and Development

The this compound scaffold is a versatile platform for developing novel drug candidates across various therapeutic areas. Its structural features—a lactam ring, an amino group, and a hydroxyl group—offer multiple points for chemical modification, enabling the creation of large libraries of derivatives with diverse pharmacological profiles.

Protease Inhibitors: The structural features of pyrrolidinone derivatives are well-suited for designing protease inhibitors. Novel inhibitors of aminopeptidase (B13392206) P, which contain a 3-amino-2-hydroxy acid moiety linked to proline analogues, have been developed. These compounds inhibit the enzyme through a mixed-type or competitive slow-binding mechanism, with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov Furthermore, related structures like 3-amino-2-hydroxy-1-propanol and oxazolidinone derivatives, which can be synthesized from pyrrolidinone precursors, are valuable intermediates for producing HIV protease inhibitors. researchgate.netmdpi.com Peptide conjugates incorporating a pyrrolidin-3-one structure have also been designed as potential HIV protease inhibitors. nih.gov

Tyrosyl-tRNA Synthetase (TyrRS) Inhibitors: Tyrosyl-tRNA synthetase is an essential enzyme in bacterial protein synthesis, making it a prime target for new antibacterial agents. nih.gov While specific inhibitors based directly on this compound are not extensively documented, its scaffold is a candidate for designing such inhibitors. TyrRS inhibitors are sought after to combat the rise of antibiotic resistance, and the pyrrolidinone core offers a foundation for developing novel compounds with the necessary selectivity and specificity. nih.gov

α-Glucosidase Inhibitors: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. mdpi.com Research into related heterocyclic structures has shown significant promise. For example, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have demonstrated potent α-glucosidase inhibitory activity. One such derivative, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited higher inhibitory activity than the standard drug acarbose. This suggests that the pyrrolidin-2-one scaffold is a promising starting point for the design of new α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyridin-2(1H)-one Derivatives

| Compound | Structure | IC50 (mM) | % Inhibition at 15 mM | Source |

|---|---|---|---|---|

| Acarbose (Standard) | - | 11.96 | 46.1% | |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Phenylthiourea derivative | 9.77 | 56.6% | |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Thiophenyl-phenylthiourea derivative | 12.94 | 41.2% | |

| Allylthiourea derivative 8a | Allylthiourea derivative | 16.64 | 23.3% |

α-Adrenoceptor Blocking Activity: Derivatives of pyrrolidin-2-one have been investigated for their ability to block α-adrenoceptors, a mechanism useful in treating conditions like hypertension. A series of these derivatives demonstrated hypotensive activity resulting from their α-adrenoceptor blocking properties. These compounds showed a stronger antagonist potency for the α(1D)-adrenoceptor subtype compared to the α(1B)-subtype. Specifically, novel 1-[(2-hydroxy-3-amino-)]-propylpyrrolidin-2-one derivatives have been synthesized and confirmed to possess α-adrenoceptor blocking activity.

Table 2: α1-Adrenoceptor Subtype Selectivity of a Pyrrolidin-2-one Derivative (EP-46)

| Receptor Subtype | Activity | Finding | Source |

|---|---|---|---|

| α(1D)-adrenoceptor | Potent Antagonist | Most potent and selective antagonism | |

| α(1A)-adrenoceptor | Potent Antagonist | Selective antagonism |

NMDA Receptor Glycine (B1666218) Site Antagonism: The compound 1-hydroxy-3-aminopyrrolidin-2-one, also known as HA-966, and its derivatives are well-characterized as antagonists at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The R(+) optical isomer of HA-966 selectively antagonizes NMDA-induced excitation. Specifically, it has been shown to prevent the NMDA-induced enhancement of dopamine (B1211576) release from rat striatal slices, an effect that can be reversed by the addition of glycine. A methylated derivative, R-(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one (L-687,414), acts as a potent and systemically active anticonvulsant by the same mechanism, demonstrating efficacy in photosensitive baboons without major side effects.

The pyrrolidin-2-one scaffold is a recurring motif in the development of antimicrobial agents.

Antibacterial Agents: Derivatives of pyrrolidine-2-one have been tested against various bacteria, with some showing good activity against strains like Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. The incorporation of a 3-hydroxypyrrolidinyl group into quinolone antibiotics has proven beneficial. Studies on optically active 7-[(3S)-hydroxypyrrolidin-1-yl] derivatives showed they were significantly more potent both in vitro and in vivo than their (3R) counterparts and other established quinolones like norfloxacin. rsc.org This highlights the importance of the pyrrolidinyl moiety and its stereochemistry in designing effective antibacterial drugs.

Antifungal Agents: The pyrrolidin-2-one core structure is recognized for its potential in creating antifungal agents. While direct studies on this compound are limited, research on analogous structures is promising. Pyrrole-based enaminones have been used to synthesize indolizines and pyrrolo[1,2-a]pyrazines that exhibit potent antifungal activity against several Candida species, including multidrug-resistant strains. Additionally, peptides containing triazole, another heterocyclic structure, have been shown to disrupt fungal cell integrity, suggesting a potential strategy for developing pyrrolidinone-based antifungal peptides.

Anti-inflammatory Properties: The diverse biological profile of pyrrolidinone derivatives includes potential anti-inflammatory effects. Hydrazone derivatives, which can be synthesized from a pyrrolidinone core, are a class of compounds known to possess anti-inflammatory activity, among other therapeutic properties. This suggests a viable path for modifying the this compound scaffold to develop novel anti-inflammatory agents.

Antioxidant Properties: Several studies have confirmed the antioxidant potential of pyrrolidin-2-one derivatives. The free radical scavenging ability of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. One study identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a particularly effective scavenger of hydroxyl radicals, with performance comparable to well-known antioxidants like Trolox and gallic acid. Another investigation of novel pyrrolidin-2-one derivatives found that compound EP-40, which also has antiarrhythmic properties, exhibited a significant antioxidant effect. rsc.org Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been successfully evaluated as antioxidant agents.

Table 3: Antioxidant Activity of Selected Pyrrolidinone Derivatives

| Derivative Class | Assay | Key Finding | Source |

|---|---|---|---|

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | DPPH | Compound 4b identified as the most promising radical scavenger. | |

| General Pyrrolidin-2-one derivatives | DPPH | Most synthesized compounds showed potent or moderate antioxidant activity. | |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | Not specified | Compound showed significant antioxidant effect. | rsc.org |

The pyrrolidin-2-one scaffold is a prominent feature in many compounds investigated for anticancer activity. Derivatives have been synthesized and tested against a variety of cancer cell lines, often showing significant cytotoxicity and selectivity.

Hydrazone derivatives of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide were found to be most selective against prostate (PPC-1) and melanoma (IGR39) cancer cell lines, with EC50 values in the low micromolar range. Similarly, spiro[pyrrolidine-thiazolo-oxindoles] have been developed, with one compound exhibiting broad and potent activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, in some cases surpassing the potency of the standard chemotherapy drug cisplatin. Another study focused on derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which showed structure-dependent anticancer activity against human lung adenocarcinoma cells (A549). These findings underscore the potential of the pyrrolidinone framework as a platform for discovering and optimizing new anticancer agents. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Pyrrolidinone Derivatives

| Derivative Class | Cell Line(s) | Most Active Compound(s) | Activity (EC50/IC50) | Source |

|---|---|---|---|---|

| Diphenylamine-pyrrolidinone-hydrazones | IGR39 (Melanoma), PPC-1 (Prostate) | 5-nitrothiophene derivative 13 | 2.50 µM (IGR39), 3.63 µM (PPC-1) | |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | Compound 5g | < 3.00 µM (HCT-116), ~5 µM (HepG2), ~4 µM (MCF-7) |

Applications in Peptide Chemistry and Protein Mimicry (e.g., Proline Isomers)

The pyrrolidinone scaffold, particularly functionalized variants like this compound, serves as a crucial structural motif in peptide chemistry. It is often incorporated into peptide structures as a mimic of natural amino acids, most notably proline, to introduce conformational constraints and novel functionalities. This is particularly evident in the family of marine-derived cyclic peptides known as microsclerodermins. nih.gov

The stereochemistry of the pyrrolidinone ring is critical. For instance, in the total synthesis of dehydromicrosclerodermin B and microsclerodermin J, a key step was the construction of the pyrrolidinone residue, which ultimately led to the revision of the originally proposed stereochemistry of the natural products. nih.gov This highlights the importance of the pyrrolidinone unit in the precise architectural and functional mimicry of the natural peptide.

Utility in Organocatalysis and Asymmetric Transformations

The chiral pyrrolidine framework is a cornerstone of modern organocatalysis, famously exemplified by proline and its derivatives. These catalysts are highly effective in a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions, Diels-Alder cycloadditions, and alpha-functionalizations. The utility of these structures stems from their ability to form key intermediates like enamines and iminium ions, which effectively control the stereochemical outcome of a reaction.

While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are central to the design of effective catalysts. The synthesis of chiral pyrrolidines is a major focus for developing new catalytic systems. mdpi.com For example, novel proline-based dipeptides and tripeptides have been developed as highly efficient organocatalysts for asymmetric aldol reactions, demonstrating the modularity of using amino acid-like structures. mdpi.com

Furthermore, the synthesis of functionalized pyrrolidines, such as 3-amino-4-hydroxypyrrolidines, often employs asymmetric methods like tethered aminohydroxylation to install multiple stereocenters with high control. rsc.orgsci-hub.box These complex pyrrolidine structures are valuable as chiral building blocks and as precursors to new classes of ligands and organocatalysts. The inherent chirality and dense functionality of compounds like this compound make them attractive targets and starting points for the development of catalysts for sophisticated asymmetric transformations.

Synthesis of Complex Natural Product Analogs (e.g., Alkaloids, Microsclerodermins)

The this compound moiety is a key structural component and a challenging synthetic target in the creation of complex natural product analogs, particularly the microsclerodermin family of cyclic peptides and various alkaloids.

Microsclerodermins: The microsclerodermins are a family of cyclic hexapeptides isolated from marine sponges, displaying potent antifungal and cytotoxic properties. nih.govmountainscholar.org A recurring and synthetically challenging feature of these molecules is a highly substituted pyrrolidinone amino acid residue. nih.gov The total synthesis of microsclerodermins, such as microsclerodermin G, dehydromicrosclerodermin B, and microsclerodermin J, requires intricate strategies to construct this unique residue with the correct stereochemistry. nih.govmountainscholar.org For example, the synthesis of dehydromicrosclerodermin B and J utilized a Blaise reaction for the formation of the pyrrolidinone unit. nih.gov An incorrect stereochemical assignment of this very unit in the natural products was confirmed and revised through total synthesis. nih.gov Researchers have developed novel strategies for preparing the sensitive 3-amino-4-hydroxypyrrolidinone-4-acetic acid residue found in some microsclerodermins, starting from precursors like asparagine. researchgate.net

Table 1: Selected Microsclerodermins Containing a Pyrrolidinone Moiety

| Natural Product | Family | Key Structural Feature |

| Microsclerodermin A | Cyclic Hexapeptide | Pyrrolidone Ring System |

| Microsclerodermin B | Cyclic Hexapeptide | Pyrrolidone Ring System |

| Microsclerodermin G | Cyclic Hexapeptide | Pyrrolidinone Moiety |

| Microsclerodermin J | Cyclic Hexapeptide | Pyrrolidinone Unit (Pyrr) |

| Dehydromicrosclerodermin B | Cyclic Hexapeptide | Pyrrolidinone Unit (Pyrr) |